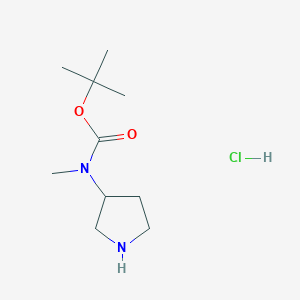

tert-Butyl methyl(pyrrolidin-3-yl)carbamate hydrochloride

Description

Historical Context and Development

The development of this compound is rooted in the broader evolution of carbamate chemistry. Carbamates, first systematically studied in the mid-20th century, became pivotal in peptide synthesis due to their ability to protect amine groups from unwanted reactions. The introduction of the tert-butoxycarbonyl (Boc) group, in particular, revolutionized organic synthesis by offering a stable yet selectively removable protective moiety under acidic conditions.

The specific modification of pyrrolidine with a Boc-protected carbamate group emerged as a strategy to enhance the solubility and handling of amine-containing intermediates. The hydrochloride salt form, as seen in this compound, further improves crystallinity and stability, making it suitable for industrial-scale applications. Early synthetic routes for analogous pyrrolidine derivatives, such as those involving benzylation and catalytic hydrogenation, laid the groundwork for modern preparation methods.

Academic Significance in Pharmaceutical Research

In academic settings, this compound is valued for its role in asymmetric synthesis. The pyrrolidine ring’s rigid conformation enables precise stereochemical control, which is critical in developing enantiomerically pure pharmaceuticals. For instance, its use as a precursor in the synthesis of kinase inhibitors and neurotransmitter analogs has been documented in recent patent literature.

The compound’s Boc group also facilitates mechanistic studies by allowing researchers to isolate and characterize reactive intermediates. This has led to insights into nucleophilic substitution reactions and transition-metal-catalyzed couplings, which are foundational to medicinal chemistry. Additionally, its inclusion in PubChem (CID 44828651) underscores its utility as a reference standard in high-throughput screening assays.

Relevance in Modern Medicinal Chemistry

Modern drug discovery heavily relies on modular synthetic approaches, where intermediates like this compound serve as adaptable scaffolds. Its carbamate group enhances metabolic stability compared to free amines, reducing premature degradation in biological systems. Furthermore, the hydrochloride salt improves aqueous solubility, addressing a common challenge in formulating orally bioavailable drugs.

Recent applications include its incorporation into proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, where the pyrrolidine ring’s nitrogen atom acts as a nucleophilic warhead. These innovations highlight its versatility in targeting protein-protein interactions and allosteric binding sites.

Research Objectives and Scope

Current research objectives focus on optimizing the synthetic efficiency of this compound and expanding its applicability. Key areas of investigation include:

- Stereoselective Functionalization : Developing catalytic methods to introduce chiral centers on the pyrrolidine ring.

- Green Chemistry : Replacing traditional solvents with ionic liquids or water in large-scale syntheses.

- Polymer-Supported Synthesis : Immobilizing intermediates to streamline purification and reduce waste.

Future studies aim to explore its utility in novel therapeutic domains, such as RNA-targeted small molecules and bifunctional degrader platforms.

Table 1: Key Physicochemical Properties of this compound

Properties

IUPAC Name |

tert-butyl N-methyl-N-pyrrolidin-3-ylcarbamate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12(4)8-5-6-11-7-8;/h8,11H,5-7H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKDCIVYKGWBBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1610028-41-5 | |

| Record name | Carbamic acid, N-methyl-N-3-pyrrolidinyl-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1610028-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

The synthesis of tert-Butyl methyl(pyrrolidin-3-yl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with pyrrolidine derivatives under specific conditions. One common method includes the use of tert-butyl chloroformate and pyrrolidine in the presence of a base such as triethylamine . The reaction is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize efficiency .

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding amine and carbonic acid derivatives:

-

Acidic hydrolysis : In aqueous HCl, the compound cleaves to form methyl(pyrrolidin-3-yl)amine and tert-butoxycarbonyl chloride, which further decomposes to CO₂ and tert-butanol.

-

Basic hydrolysis : Treatment with NaOH generates methyl(pyrrolidin-3-yl)amine and sodium carbonate, with the tert-butyl group released as a gas.

Hydrolysis rates depend on pH, temperature, and steric effects from the tert-butyl group, which slows reactivity compared to less hindered carbamates.

Oxidation Reactions

Oxidation targets the pyrrolidine ring and methyl groups:

| Reagent | Conditions | Major Products |

|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 60–80°C | Pyrrolidinone derivatives |

| H₂O₂ | RT, catalytic Fe³⁺ | N-oxides of pyrrolidine |

| CrO₃ | Anhydrous dichloromethane | Carboxylic acids (via C–H oxidation) |

The tert-butyl group remains inert under mild conditions but may degrade under harsh oxidative environments.

Reduction Reactions

Reductive transformations focus on the carbamate and pyrrolidine moieties:

-

Lithium aluminum hydride (LiAlH₄) : Reduces the carbamate to methyl(pyrrolidin-3-yl)methaneamine while cleaving the tert-butyl group.

-

Catalytic hydrogenation : Using Pd/C or Raney Ni under H₂ pressure (1–3 atm) saturates the pyrrolidine ring, forming piperidine analogs.

Reductive pathways are critical for generating bioactive amines for pharmaceutical applications.

Substitution Reactions

Nucleophilic substitution occurs at the carbamate’s carbonyl carbon:

| Nucleophile | Conditions | Product |

|---|---|---|

| Amines | DMF, HBTU coupling reagent | Urea or thiourea derivatives |

| Alcohols | Mitsunobu reaction (DIAD, PPh₃) | Ether-linked carbamates |

| Thiols | Base (e.g., Et₃N), RT | Thiolcarbamates |

The tert-butyl group acts as a transient protecting group, enabling selective functionalization .

Comparative Reactivity Insights

This compound’s versatility in generating diverse derivatives underscores its utility in medicinal chemistry and materials science.

Scientific Research Applications

tert-Butyl methyl(pyrrolidin-3-yl)carbamate hydrochloride is a chemical compound with the molecular formula C10H21ClN2O2 . It features a tert-butyl group and a pyrrolidine ring, giving it unique properties. It is used in organic synthesis and has applications in scientific research, medicinal chemistry, and biological studies.

Scientific Research Applications

Tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate; hydrochloride is used in scientific research:

- Chemistry It serves as a building block for synthesizing complex molecules.

- Biology It is used in studies involving enzyme inhibition and protein interactions.

- Medicine Research includes its potential use in drug development and therapeutic applications.

- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs targeting neurological disorders.

Research Findings

Significant biological activities associated with tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate; hydrochloride have been demonstrated in studies:

- Enzyme Inhibition The compound has been investigated for inhibiting various enzymes, which may be beneficial in drug development targeting diseases such as cancer and neurodegenerative disorders.

- Receptor Binding Research indicates that this compound can bind to specific receptors, influencing signaling pathways involved in cellular responses.

- Therapeutic Potential Its unique structure suggests potential use as a prodrug or a protecting group for amines in pharmaceutical applications, enhancing drug delivery and efficacy.

Case Studies

Several case studies have highlighted the biological implications of this compound:

- Case Study 1 A study focused on the inhibition of acetylcholinesterase (AChE) showed that tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate; hydrochloride effectively reduced enzyme activity, suggesting potential applications in treating Alzheimer's disease.

- Case Study 2 Another investigation explored its interaction with GABA receptors, indicating that this compound could modulate neurotransmitter activity, thereby influencing mood and anxiety disorders.

Mechanism of Action

The mechanism of action of tert-Butyl methyl(pyrrolidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of receptor function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine-Based Carbamates

The following table compares tert-butyl methyl(pyrrolidin-3-yl)carbamate hydrochloride with analogous pyrrolidine derivatives:

Key Observations :

- Stereochemistry : Stereospecific derivatives (e.g., 3S,4S or 3R,4R) show distinct pharmacological profiles due to enantioselective interactions .

- Solubility : Hydrochloride salts universally improve aqueous solubility, but hydroxylated variants (e.g., C₉H₁₉ClN₂O₃) may exhibit superior solubility in polar solvents .

Pyridine-Based Carbamates

While structurally distinct, pyridine analogs share functional carbamate groups and are relevant for comparative synthesis strategies:

Key Differences :

- Aromatic vs. Aliphatic Cores : Pyridine derivatives (aromatic) exhibit stronger π-π stacking interactions, favoring use in enzyme inhibitors, whereas pyrrolidine derivatives (saturated) are more flexible for targeting G-protein-coupled receptors .

- Reactivity : Chloro and methoxy groups in pyridine carbamates enable halogen bonding or hydrogen bonding, absent in the methyl-pyrrolidine target compound .

Biological Activity

tert-Butyl methyl(pyrrolidin-3-yl)carbamate hydrochloride is a compound that has garnered interest in various fields of biological and medicinal chemistry. Its unique structure, characterized by a pyrrolidine ring and a carbamate functional group, suggests potential applications in enzyme inhibition and modulation of neurotransmitter systems. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features:

- tert-butyl group : Provides steric hindrance, influencing binding affinity.

- Pyrrolidine ring : Contributes to the compound's interaction with biological targets.

- Carbamate functional group : Facilitates covalent interactions with nucleophilic sites on proteins.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with enzymes, leading to inhibition. The mechanism involves:

- Enzyme Inhibition : The carbamate group can interact with active sites on enzymes, obstructing their function.

- Binding Affinity : The steric effects of the tert-butyl group enhance selectivity towards specific targets.

Biological Activity Overview

The compound has been investigated for its potential in various biological contexts:

1. Enzyme Inhibition

Research indicates that this compound effectively inhibits several enzymes. For example, studies have shown that it can inhibit proteases involved in viral replication, making it a candidate for antiviral therapies.

| Enzyme Target | Inhibition Type | IC50 Value (nM) |

|---|---|---|

| SARS-CoV-2 Mpro | Competitive | 181 |

| Other Viral Proteases | Non-competitive | Varies |

2. Neurotransmitter Modulation

Preliminary findings suggest that the compound may influence neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation hints at potential applications in treating mood disorders or neurodegenerative diseases.

Case Study 1: Antiviral Activity

A study focusing on the antiviral properties of this compound demonstrated its effectiveness against SARS-CoV-2 by inhibiting the main protease (Mpro). The compound maintained significant activity with an EC90 value indicating effective concentration levels for therapeutic use .

Case Study 2: Neuropharmacological Effects

Another investigation explored the effects of this compound on serotonin receptors. Binding affinity studies revealed that it could act as a modulator, which may lead to therapeutic applications in psychiatric disorders .

Q & A

Synthesis and Optimization

Q: How can researchers efficiently synthesize tert-butyl methyl(pyrrolidin-3-yl)carbamate hydrochloride while minimizing side product formation? A: The synthesis involves Boc protection of pyrrolidin-3-amine using Boc-anhydride under basic conditions (e.g., NaHCO₃ in THF/water) , followed by methylation via reductive amination (formaldehyde/NaBH₃CN) or alkylation (methyl iodide/K₂CO₃) . HCl salt formation is achieved by treating the free base with HCl in diethyl ether. Critical steps include pH control to prevent Boc deprotection and monitoring reaction temperature to avoid over-alkylation. Side products like di-methylated derivatives can be minimized by limiting reagent equivalents .

Purification Challenges

Q: What chromatographic techniques are recommended for purifying this compound, especially with polar by-products? A: Reverse-phase flash chromatography (C18 silica, H₂O/MeCN gradient) effectively removes polar impurities. For hydrochloride salts, ion-exchange chromatography (Dowex 50WX2 resin, NH₄OH/MeOH elution) is optimal. Analytical HPLC with 0.1% TFA in the mobile phase improves resolution .

Structural Confirmation

Q: Which spectroscopic methods reliably confirm the structure, particularly the tert-butyl group and pyrrolidine ring? A: ¹H NMR in DMSO-d₆ shows a tert-butyl singlet (δ 1.38 ppm) and pyrrolidine protons (δ 2.8–3.6 ppm). ¹³C NMR confirms the carbamate carbonyl at ~155 ppm. HRMS (ESI+) should match [M+H]⁺ at m/z 245.1764 (C₁₁H₂₁N₂O₂⁺). Chloride analysis via ion chromatography validates the hydrochloride counterion .

Stability Profiling

Q: How should hydrolytic stability under physiological pH be evaluated? A: Accelerated stability studies in pH 1.0 (0.1 N HCl) to pH 7.4 (phosphate buffer) at 37°C, monitored via HPLC-UV (215 nm). The carbamate is stable at neutral pH but degrades rapidly under strong acidity, necessitating pH-adjusted formulations for biological studies .

Medicinal Chemistry Applications

Q: In what drug discovery programs is this compound used as an intermediate? A: It is a key scaffold for kinase inhibitors (e.g., JAK2) and neuroactive agents. The pyrrolidine ring provides rigidity, while the hydrochloride salt enhances aqueous solubility for in vitro screening .

Analytical Method Development

Q: How to optimize HPLC for quantifying this compound among similar impurities? A: Use a C18 column (150 × 4.6 mm) with 0.1% TFA in H₂O/MeCN (gradient: 10–50% MeCN over 15 min). UV detection at 210 nm achieves LOQ 0.3 µg/mL. Validate for linearity (R² >0.999) .

Enantiomeric Resolution

Q: What techniques resolve enantiomers of the free base pre-salt formation? A: Chiral HPLC (Chiralpak AD-H, n-hexane/ethanol + 0.1% diethylamine) achieves baseline separation. Diastereomeric salt crystallization with L-tartaric acid enriches the desired enantiomer .

Counterion Impact

Q: How does the hydrochloride salt affect solubility vs. trifluoroacetate? A: Hydrochloride salts exhibit higher aqueous solubility (>50 mg/mL) and crystallinity, ideal for X-ray studies. Trifluoroacetate may form hygroscopic solids, complicating storage .

Scale-Up Considerations

Q: What parameters ensure consistent yield and purity during pilot-scale synthesis? A: Control stoichiometry (1.05 eq Boc-anhydride), temperature (<25°C during methylation), and HCl scrubbing. Use PAT (e.g., in situ FTIR) to monitor reaction progress .

Data Contradictions

Q: How to address yield discrepancies (e.g., 60% vs. 85%) in literature? A: Investigate solvent (DMF vs. THF), base (K₂CO₃ vs. Et₃N), and work-up conditions. Replicate methods under anhydrous conditions and characterize byproducts via LC-MS to identify yield-limiting steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.